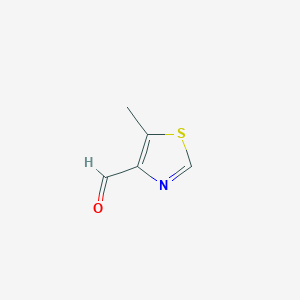

5-Methylthiazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVOHAAXXVHNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454892 | |

| Record name | 5-Methylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261710-79-6 | |

| Record name | 5-Methylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Methylthiazole-5-carboxaldehyde

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0) is a critical heterocyclic intermediate, serving as the structural pivot for the C-3 side chain of third-generation cephalosporins, most notably Cefditoren pivoxil . Its utility in medicinal chemistry is defined by the reactivity of the C5-formyl group, which undergoes olefination to generate vinyl-thiazole motifs.

However, this compound presents specific handling challenges.[1] It is prone to autoxidation, transitioning from a crystalline solid to an impure oil containing 4-methylthiazole-5-carboxylic acid upon air exposure. This guide provides a definitive physicochemical profile, spectral data, and validated protocols to ensure integrity during drug development workflows.

Molecular Identity & Structural Analysis[2][3][4]

The thiazole ring exhibits aromatic character, yet the electron-withdrawing formyl group at position 5 significantly reduces the basicity of the nitrogen.

| Attribute | Specification |

| IUPAC Name | 4-Methyl-1,3-thiazole-5-carbaldehyde |

| Common Synonyms | 4-Methyl-5-formylthiazole; 5-Formyl-4-methylthiazole |

| CAS Registry Number | 82294-70-0 |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.16 g/mol |

| SMILES | CC1=C(SC=N1)C=O[2][3][4] |

| InChI Key | JJVIEMFQPALZOZ-UHFFFAOYSA-N |

Critical Physical Properties

The following data aggregates experimental values from synthesis literature and safety data sheets.

Table 1: Physicochemical Constants[7][8]

| Property | Value | Context/Notes |

| Physical State | Crystalline Solid | Often appears as light yellow/orange needles if slightly impure.[5] |

| Melting Point | 74 – 78 °C | Sharp melting point indicates high purity. Broadening <74°C suggests acid impurity. |

| Boiling Point | 118 °C @ 21 mmHg | High vacuum distillation is required to prevent thermal decomposition. |

| Density | 1.27 g/cm³ | Predicted value; useful for packing volume calculations. |

| Flash Point | ~92 °C | Combustible. Handle away from open flames. |

| Vapor Pressure | 0.075 mmHg @ 25°C | Low volatility at room temperature, but sublimeable under high vacuum. |

Thermal & Phase Behavior Analysis

Unlike simple aliphatic aldehydes, 4-Methylthiazole-5-carboxaldehyde is a solid at room temperature due to π-π stacking interactions of the thiazole rings and dipole-dipole interactions of the carbonyl group. However, the presence of trace solvent or oxidation byproducts (carboxylic acid) can depress the melting point significantly, resulting in a supercooled oil.

Solubility & Partitioning[8]

Understanding the solubility profile is essential for extraction and recrystallization protocols.

-

LogP (Octanol/Water): ~0.32 (Estimated).[4][6] This indicates the compound is relatively polar but lipophilic enough to extract into organic solvents.

-

Water Solubility: Slightly soluble (~7.9 g/L estimated). It is not freely soluble in water, which allows for precipitation-based isolation from aqueous reaction mixtures.

-

Organic Solvents:

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethanol, Ethyl Acetate.

-

Moderate/Low Solubility: Hexanes, Diethyl Ether (useful as anti-solvents for recrystallization).

-

Spectral Characterization

Use the following diagnostic peaks to validate identity and purity.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 300 MHz

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |

| -CHO (Aldehyde) | 10.15 | Singlet (s) | 1H | Distinctive downfield shift. Disappearance indicates oxidation. |

| C2-H (Thiazole) | 8.95 | Singlet (s) | 1H | Deshielded by adjacent N and S atoms. |

| -CH₃ (Methyl) | 2.78 | Singlet (s) | 3H | Sharp singlet; shifts if ring is protonated. |

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1660–1680 cm⁻¹ (Strong). The conjugation with the thiazole ring lowers the frequency compared to non-conjugated aldehydes (~1720 cm⁻¹).

-

C=N / C=C Ring Stretch: 1500–1600 cm⁻¹.

Stability & Handling Logic

The primary failure mode for this reagent is aerobic oxidation . The aldehyde proton is susceptible to abstraction, leading to the formation of 4-methylthiazole-5-carboxylic acid.

Stability Diagram

The following diagram illustrates the degradation pathway and the synthesis logic.

Figure 1: Synthesis and degradation logic. The target aldehyde is thermodynamically unstable relative to the acid in the presence of oxygen.

Handling Protocols

-

Inert Atmosphere: Always store under Argon or Nitrogen.

-

Temperature: Store at <15°C (Refrigerated) to slow oxidation kinetics.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol if the material appears as a dark yellow/orange solid or oil.

-

Dissolution: Dissolve the crude 4-methylthiazole-5-carboxaldehyde (10 g) in the minimum amount of warm Ethyl Acetate (~20-30 mL) at 45-50°C.

-

Filtration: If insoluble particulates remain, filter hot through a sintered glass funnel.

-

Anti-solvent Addition: Slowly add Hexanes (or Petroleum Ether) dropwise to the warm solution until a slight turbidity persists.

-

Crystallization: Allow the solution to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the resulting white/pale-yellow needles. Wash with cold Hexanes.

-

Drying: Dry under high vacuum (<5 mmHg) at room temperature for 4 hours. Do not heat significantly during drying to avoid sublimation.

Protocol B: Quality Control (HPLC Method)

Standardize this method to quantify the acid impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Thiazole absorption) and 280 nm .

-

Retention Time: The carboxylic acid impurity will elute earlier (more polar) than the aldehyde target.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. PubChem. Available at: [Link]

-

Bai, N., Sha, Y., & Meng, G. (2008).[7] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[7][8] Molecules, 13(4), 943-947. Available at: [Link]

Sources

- 1. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. 4-methylthiazole-5-carboxaldehyde [stenutz.eu]

- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 5. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | TCI AMERICA [tcichemicals.com]

- 6. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methylthiazole-5-carboxaldehyde Melting Point & Characterization

The following technical guide details the physicochemical characterization of 4-Methylthiazole-5-carboxaldehyde, specifically focusing on its melting point as a critical quality attribute (CQA).

CAS: 82294-70-0 Formula: C₅H₅NOS Molar Mass: 127.16 g/mol Primary Application: Pharmaceutical Intermediate (e.g., Cefditoren pivoxil synthesis)

Part 1: Executive Summary & Strategic Importance

In the synthesis of third-generation cephalosporins like Cefditoren pivoxil , the intermediate 4-Methylthiazole-5-carboxaldehyde serves as the structural scaffold for the thiazole side chain. While high-performance liquid chromatography (HPLC) is standard for purity assays, the Melting Point (MP) remains the most rapid, cost-effective, and diagnostic tool for immediate process verification.

For this compound, the melting point is not merely a physical constant; it is a purity indicator that discriminates between two specific process failures:

-

Oxidative Degradation: Leads to the carboxylic acid (MP ~287°C).

-

Incomplete Reaction/Over-reduction: Leads to the alcohol (Liquid at RT).

This guide provides the authoritative thermal data, explains the mechanistic origins of deviations, and outlines a self-validating protocol for measurement.

Part 2: Physicochemical Profile[1][2][3]

The Authoritative Standard

Based on consolidated data from primary chemical databases and synthesis literature (Sigma-Aldrich, TCI, Fisher), the accepted melting point range for high-purity (>98%) material is:

| Property | Value / Range | Condition |

| Melting Point | 74.0 – 78.0 °C | Standard Pressure (1 atm) |

| State at STP | Solid (Crystalline Powder) | 25°C |

| Appearance | White to Light Yellow | Darkens to orange upon oxidation |

| Boiling Point | 118 °C | @ 21 mmHg |

Thermal Deviation Diagnostics

Deviations from the 74–78°C range are highly specific indicators of contamination type.

-

Scenario A: MP Depression (< 74°C)

-

Cause: Contamination with 4-Methyl-5-thiazoleethanol (Sulfurol).

-

Mechanism: The alcohol precursor is a liquid at room temperature (MP < 25°C). Its presence creates a eutectic mixture, significantly lowering the observed melting onset.

-

Origin: Incomplete oxidation (if synthesizing from alcohol) or over-reduction (if synthesizing from acid chloride).

-

-

Scenario B: MP Elevation or Broadening (> 78°C)

-

Cause: Contamination with 4-Methylthiazole-5-carboxylic acid .

-

Mechanism: The aldehyde group oxidizes in air to a carboxylic acid. This impurity has a drastically higher melting point (~287°C , dec). Even small amounts can widen the range or create "islands" of unmelted material at 80°C+.

-

Origin: Poor storage (air exposure) or insufficient quenching of oxidative synthesis.

-

Part 3: Synthesis Context & Impurity Logic

To understand the thermal behavior, one must understand the synthesis. The most "eco-friendly" and common industrial route involves the hydrogenation of acid chlorides, which presents specific risks.

Diagram 1: Synthesis-Impurity Correlation

This diagram maps the synthesis pathway to the thermal properties of potential byproducts.

Figure 1: The central aldehyde target is flanked by a high-melting oxidation product and a low-melting reduction product, making MP a sensitive bidirectional probe.

Part 4: Analytical Methodology

Protocol: Self-Validating MP Determination

Objective: Determine purity via capillary melting point with visual confirmation of decomposition.

Equipment:

-

Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

-

Glass Capillaries (One end sealed).

-

Reference Standard (Benzoic Acid, MP 122°C, for calibration check).

Step-by-Step Workflow:

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours. Rationale: The compound is slightly hygroscopic; moisture acts as an impurity, depressing MP.

-

Grind a small amount into a fine powder. Rationale: Coarse crystals cause uneven heat transfer.

-

-

Loading:

-

Fill the capillary to a height of 2–3 mm.

-

Compact the powder by tapping the capillary on a hard surface (or using the drop tube).

-

-

Ramp Profile:

-

Fast Ramp: 10°C/min up to 60°C.

-

Critical Ramp: 1.0°C/min from 60°C to 85°C.

-

Note: A slow ramp near the expected MP is crucial to detect the "sweating" phase (onset of liquid impurity melt) before the bulk melt.

-

-

Observation Criteria:

-

Sintering point: Record when particles begin to collapse.

-

Meniscus point: Record when a clear liquid meniscus forms (The "True" MP).

-

Clear point: Record when the last crystal disappears.

-

-

Acceptance Criteria:

-

Range: Must fall within 74.0 – 78.0 °C.

-

Range Width: The difference between Meniscus and Clear points must be ≤ 2.0 °C.

-

Diagram 2: Decision Logic for Purification

Use this logic to troubleshoot out-of-spec (OOS) results.

Figure 2: Troubleshooting logic based on thermal deviation direction.

Part 5: Handling & Storage (Critical)

Because the compound is an aldehyde with a basic thiazole ring, it is susceptible to Cannizzaro reactions (disproportionation) or simple air oxidation.

-

Storage: Must be stored under Inert Gas (Argon/Nitrogen) .

-

Temperature: Refrigerator (< 8°C) or Cool Room (< 15°C).

-

Container: Amber glass (light sensitive).

Safety Note: The compound is an irritant (H315, H319). While the MP determination is small-scale, perform all synthesis and purification steps in a fume hood.

References

-

Sigma-Aldrich. (n.d.). 4-Methylthiazole-5-carboxaldehyde Product Specification. Retrieved from

-

TCI Chemicals. (n.d.). Product M1812: 4-Methylthiazole-5-carboxaldehyde.[1] Retrieved from

-

Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947. Retrieved from

-

Fisher Scientific. (n.d.). 4-Methylthiazole-5-carboxaldehyde, 97%. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. Retrieved from

Sources

Technical Guide: 4-Methylthiazole-5-carboxaldehyde 1H NMR Analysis

Part 1: Introduction & Structural Significance[1][2]

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of cephalosporin antibiotics (e.g., Cefditoren pivoxil) and various anti-cancer agents targeting EGFR.[1][2][3] Its reactivity stems from the electrophilic formyl group at the C5 position and the nucleophilic nitrogen, making it a versatile scaffold for Schiff base formation and Knoevenagel condensations.

For researchers and drug development professionals, accurate structural verification via Proton Nuclear Magnetic Resonance (

Structural Numbering & Logic

The thiazole ring consists of Sulfur (1), Nitrogen (3), and three carbons. In this derivative:

-

Position 2 (C2): Occupied by a proton (

), flanked by the electronegative N and S atoms. -

Position 4 (C4): Substituted with a Methyl group (

). -

Position 5 (C5): Substituted with the Formyl group (

).

This substitution pattern creates a distinct electronic environment that is easily readable via NMR.[1][2]

Part 2: 1H NMR Data Analysis

Core Spectral Data (CDCl , 400 MHz)

The following table summarizes the diagnostic signals for 4-Methylthiazole-5-carboxaldehyde. Chemical shifts (

| Proton Assignment | Moiety | Shift ( | Multiplicity | Integral | Coupling ( |

| H-5' | Aldehyde ( | 9.98 – 10.05 | Singlet (s) | 1H | - |

| H-2 | Thiazole Ring | 8.90 – 9.05 | Singlet (s) | 1H | - |

| H-4' | Methyl ( | 2.70 – 2.78 | Singlet (s) | 3H | - |

Note: In polar aprotic solvents like DMSO-

, the C2-H signal may shift slightly downfield (approx.[1][2] 9.15 ppm) due to solvent-solute hydrogen bonding interactions.[1][2]

Detailed Mechanistic Interpretation

1. The Aldehyde Proton (

~10.0 ppm)

The most distinct feature of the spectrum is the sharp singlet at ~10.0 ppm. This extreme deshielding is caused by the anisotropic effect of the carbonyl double bond and the electronegativity of the carbonyl carbon.

-

Diagnostic Value: Disappearance of this peak is the primary indicator of successful reaction (e.g., conversion to an imine or alcohol).

2. The Thiazole C2 Proton (

~8.95 ppm)

The proton at position 2 is located between the sulfur and nitrogen atoms.

-

Base Shift: In the parent compound (4-methylthiazole), this proton appears at 8.64 ppm .[2]

-

Substituent Effect: The addition of the electron-withdrawing formyl group at C5 decreases electron density across the ring, further deshielding the C2 proton by approximately +0.3 ppm , pushing it to the 8.9–9.0 ppm range.

3. The Methyl Group (

~2.75 ppm)

The methyl group at C4 is attached to an aromatic heterocycle.

-

Base Shift: In 4-methylthiazole, this signal is at 2.47 ppm .[1][2][5]

-

Substituent Effect: The adjacent carbonyl group at C5 exerts a deshielding influence (ortho-like effect), shifting the methyl signal downfield to ~2.75 ppm .

Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the correlation between the chemical structure and the observed NMR shifts, highlighting the electronic effects governing the peak positions.

Caption: Structural assignment logic linking chemical moieties to specific NMR shifts.

Part 4: Experimental Protocol & Quality Control

To ensure high-resolution data that matches the values above, follow this standardized protocol.

Sample Preparation

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS as an internal standard.[1][2]-

Why? Chloroform minimizes hydrogen bonding compared to DMSO, providing sharper peaks for the aldehyde.[2]

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Caution: Over-concentration can lead to peak broadening due to viscosity or aggregation.[2]

-

-

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like MgSO

).

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: Standard 1H (zg30).

-

Scans (NS): 16 (sufficient for >98% purity).

-

Spectral Width: 0 – 12 ppm (ensure the 10 ppm aldehyde peak is not aliased).[1][2]

Troubleshooting Impurities

Common impurities from the synthesis (Vilsmeier-Haack or Oxidation) include:

| Impurity | Diagnostic Peak | Origin |

| 4-Methylthiazole | Unreacted Starting Material | |

| Dimethylformamide (DMF) | Residual Solvent (Vilsmeier) | |

| Water | Wet Solvent/Hygroscopic Sample |

Part 5: Synthesis Workflow (Contextual)

Understanding the synthesis helps anticipate impurities.[1][2] The most robust industrial route involves the Vilsmeier-Haack formylation of 4-methylthiazole or the oxidation of 4-methyl-5-hydroxymethylthiazole.[2]

Caption: Vilsmeier-Haack synthesis pathway and NMR quality control checkpoint.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde.[1][2] Retrieved from [Link]

-

Haake, P., & Miller, W. B. (1963). Thiazole NMR Data (Parent Compound Reference).[2] Journal of the American Chemical Society, 85, 4044. (Referenced for base shifts of 4-methylthiazole).[1][2][4]

-

Shinde, S. S., et al. (2024). Computational and Synthetic Approach of Substituted Thiazole Derivatives.[1][2][5] Research Square.[1][2] (Verifies reactivity and aldehyde peak disappearance). Retrieved from [Link][5]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Structural Significance of 4-Methylthiazole-5-carboxaldehyde

An In-Depth Technical Guide to the 13C NMR Spectrum of 4-Methylthiazole-5-carboxaldehyde

4-Methylthiazole-5-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its thiazole core is a key structural motif found in numerous pharmacologically active molecules, including antimicrobial and anticancer agents.[3] The presence of reactive methyl and carboxaldehyde groups at the C4 and C5 positions, respectively, makes it a versatile building block for the synthesis of more complex molecular architectures.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a direct map of the molecular skeleton. This guide provides a detailed analysis of the 13C NMR spectrum of 4-methylthiazole-5-carboxaldehyde, offering a blend of theoretical principles, predicted spectral data based on extensive literature analysis, and a field-proven experimental protocol for data acquisition.

Core Principles: Understanding Chemical Shifts in the Thiazole Ring

The 13C NMR spectrum is defined by chemical shifts (δ), measured in parts per million (ppm), which indicate the electronic environment of each carbon nucleus. The electron density around a carbon atom shields it from the external magnetic field of the NMR spectrometer; lower electron density results in deshielding and a higher chemical shift value (downfield shift).[4]

For 4-methylthiazole-5-carboxaldehyde, the chemical shifts are primarily influenced by:

-

Heteroatoms (Nitrogen and Sulfur): The electronegative nitrogen and sulfur atoms within the thiazole ring significantly influence the electronic distribution. The carbon atom adjacent to both, C2, is typically the most deshielded of the ring carbons.

-

Substituent Effects: The electron-withdrawing nature of the aldehyde group (-CHO) at the C5 position causes a significant downfield shift for the attached C5 and, to a lesser extent, the adjacent C4. Conversely, the electron-donating methyl group (-CH3) at the C4 position causes an upfield (shielding) effect on C4.

-

Aromaticity: The aromatic nature of the thiazole ring places the ring carbons (C2, C4, C5) in a characteristic chemical shift region, typically between 100 and 170 ppm.[4][5]

Predicted 13C NMR Spectral Data and Assignments

As of this writing, a publicly accessible, experimentally verified 13C NMR spectrum for 4-methylthiazole-5-carboxaldehyde is not available in common spectral databases. However, by leveraging data from analogous substituted thiazoles and established substituent effect principles, a highly accurate prediction can be made.[5][6][7][8]

The IUPAC numbering for the 4-methylthiazole-5-carboxaldehyde structure is as follows:

Sources

- 1. 4-Methylthiazole-5-carboxaldehyde | CAS 82294-70-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-甲基噻唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. scispace.com [scispace.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

4-Methylthiazole-5-carboxaldehyde IR spectroscopy

Topic: 4-Methylthiazole-5-carboxaldehyde IR Spectroscopy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0) is a critical heterocyclic building block, serving as the pivotal intermediate in the synthesis of third-generation cephalosporins, most notably Cefditoren pivoxil .[1] Its structural integrity is defined by a 1,3-thiazole core substituted with a methyl group at the C4 position and a reactive formyl group at C5.[1]

For drug development professionals, Infrared (IR) spectroscopy is not merely a confirmation of identity but a frontline defense against process drift.[1] This guide provides a rigorous analysis of the vibrational spectroscopy of 4-Methylthiazole-5-carboxaldehyde, establishing a self-validating protocol for quality control and impurity profiling.

Molecular Architecture & Vibrational Theory

The vibrational spectrum of 4-Methylthiazole-5-carboxaldehyde is governed by the conjugation between the electron-withdrawing formyl group and the electron-rich thiazole ring.[1] This conjugation lowers the force constant of the carbonyl bond, shifting the C=O stretch to lower wavenumbers compared to non-conjugated aliphatic aldehydes.[1]

Structural Visualization & Vibrational Modes

Figure 1: Molecular breakdown of vibrational centers.[1] The conjugation between the aldehyde and thiazole ring is the primary determinant of the carbonyl shift.[1]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water absorption masking the C-H region), the following protocol is recommended.

Sample Preparation: Solid State Analysis

Given the melting point of 74–78 °C, the compound is a solid at room temperature.[1]

-

Technique Selection:

-

Preparation Steps (KBr Method):

-

Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dried at 110 °C).

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

-

Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

-

-

Instrument Parameters:

Spectral Analysis: The Core Assignment

The following table synthesizes data from analogous thiazole derivatives and theoretical vibrational calculations.

Table 1: Diagnostic IR Bands for 4-Methylthiazole-5-carboxaldehyde

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode Assignment |

| 3100 – 3050 | Weak | Thiazole Ring | C-H Stretching (Heteroaromatic) |

| 2960 – 2920 | Medium | Methyl (-CH₃) | C-H Asymmetric Stretching |

| 2850 & 2750 | Medium | Aldehyde (-CHO) | Fermi Resonance Doublet (C-H Stretch overtone interaction) |

| 1690 – 1660 | Strong | Carbonyl (C=O) | C=O[1][5] Stretching (Conjugated with Thiazole) |

| 1545 – 1530 | Medium | Thiazole Ring | C=N Stretching / Ring Skeletal Vibration |

| 1420 – 1410 | Medium | Thiazole Ring | Ring Stretching (Mixed mode) |

| 1380 | Medium | Methyl (-CH₃) | C-H Symmetric Deformation ("Umbrella" mode) |

| 1240 – 1220 | Medium | C-N Bond | C-N Stretching (Exocyclic) |

| 800 – 600 | Medium | C-S Bond | C-S Stretching (Characteristic of Thiazoles) |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The absence of a broad band in the 3200–3500 cm⁻¹ region is the primary "Pass" criterion. The presence of such a band indicates moisture contamination or oxidation to the carboxylic acid.[1]

Quality Control & Impurity Profiling

In drug development, this aldehyde is often synthesized by oxidizing 4-methyl-5-thiazoleethanol or reducing 4-methylthiazole-5-carboxylic acid derivatives.[1][6] IR is a rapid tool to detect incomplete reactions.[1]

Differentiation Matrix

| Impurity / Precursor | Key IR Differentiator |

| 4-Methyl-5-thiazoleethanol (Starting Material) | Strong Broad OH stretch (3200–3400 cm⁻¹) .[1] Absence of C=O peak at ~1670 cm⁻¹.[1] |

| 4-Methylthiazole-5-carboxylic acid (Oxidation Product) | Broad OH dimer band (3000–2500 cm⁻¹) . C=O shift to ~1700–1720 cm⁻¹.[1] |

| Water | Broad, rounded band at ~3400 cm⁻¹ and bending mode at ~1640 cm⁻¹ (can interfere with C=O).[1] |

Analytical Workflow Diagram

Figure 2: Logic flow for IR-based Quality Control. Critical decision points rely on the hydroxyl and carbonyl regions.[1]

Applications in Drug Development

4-Methylthiazole-5-carboxaldehyde is the immediate precursor to the C7 side chain of Cefditoren pivoxil , a third-generation cephalosporin antibiotic.[1]

-

Mechanism: The aldehyde group undergoes a Wittig reaction or condensation to form the Z-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid moiety.[1]

-

Criticality: The purity of the aldehyde directly impacts the E/Z isomeric ratio of the final drug substance.[1] IR spectroscopy provides a "fingerprint" confirmation of the aldehyde's oxidation state prior to this sensitive coupling step.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.).[1] IR Spectrum of 4-Methylthiazole-5-carboxaldehyde. Bio-Rad Laboratories.[1] Retrieved from [Link][1]

-

Mishra, R. et al. (2015).[1] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.).[1] Thiazole IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link]

Sources

- 1. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Applications of 4-Methylthiazole-5-carboxaldehyde

[1]

Executive Summary

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0) is a critical heterocyclic building block, predominantly employed as the key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil .[1][2][3]

Understanding its solubility profile is essential for optimizing reaction yields, designing efficient extraction protocols, and ensuring high-purity isolation.[4] This guide synthesizes physicochemical data with industrial process insights to provide a definitive reference for researchers and process chemists.[4]

Physicochemical Profile

The solubility behavior of 4-Methylthiazole-5-carboxaldehyde is governed by its thiazole ring (aromatic, electron-rich) and the formyl group (polar, hydrogen bond acceptor).

| Property | Value | Mechanistic Implication |

| Molecular Weight | 127.16 g/mol | Low MW facilitates solubility in small-molecule organic solvents.[4] |

| Physical State | Crystalline Solid | Requires energy (heat/solvation) to break lattice forces (MP 74–78°C).[4] |

| LogP (Octanol/Water) | ~0.32 – 1.10 (Est.)[4] | Moderate lipophilicity.[4] Soluble in organics but possesses partial water affinity.[4] |

| pKa (Conjugate Acid) | ~1.53 (Thiazole N) | Weakly basic.[4] Solubility in aqueous media can be modulated by pH (increased solubility in acidic conditions).[4] |

| Water Solubility | ~7.9 g/L (Est.)[4] | "Slightly Soluble."[4][1][5][6] Sufficient for aqueous workups but requires organic extraction for recovery.[4] |

Solubility Profile in Organic Solvents

The following data is synthesized from industrial extraction protocols, chromatographic purification methods, and reaction solvent choices found in process patents (e.g., synthesis of Cefditoren intermediates).

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvent | Solubility Rating | Process Application & Notes |

| Chlorinated | Dichloromethane (DCM) | High | Primary Extraction Solvent. Used extensively to extract the aldehyde from aqueous reaction mixtures due to excellent partitioning coefficients.[4] |

| Chloroform | High | Alternative extraction solvent; often used for small-scale purification or analysis.[4] | |

| Alcohols | Methanol / Ethanol | High | Reaction Medium. Used in condensation reactions (e.g., Schiff base formation).[4] High solubility due to H-bonding with the formyl group and thiazole nitrogen.[4] |

| Ethers | Tetrahydrofuran (THF) | High | Reaction Solvent. Standard solvent for reduction steps (e.g., from ester precursors). |

| Isopropyl Ether (IPE) | Low/Moderate | Precipitation/Wash. Often added to concentrated DCM extracts to induce crystallization or wash away non-polar impurities.[4] | |

| Esters | Ethyl Acetate | Moderate/High | Purification. Component of mobile phase for silica gel chromatography.[4][1] |

| Hydrocarbons | Hexane / Heptane | Low | Anti-Solvent. Used in conjunction with Ethyl Acetate for column chromatography (e.g., 20% EtOAc/Hexane) to modulate retention. |

| Aromatics | Toluene / Xylene | High (Hot) | High-Temp Reaction. Used in high-temperature catalytic hydrogenations (140°C) where the compound must remain in solution.[4] |

Mechanistic Insight: The "Like Dissolves Like" Matrix

The thiazole nitrogen and the aldehyde oxygen create a dipole that favors polar aprotic solvents (DCM, THF) and polar protic solvents (MeOH). However, the aromatic methyl-thiazole core provides enough lipophilicity to allow solubility in hot aromatics (Xylene), facilitating high-temperature transformations without phase separation.

Visualization: Solubility Logic & Process Flow

Diagram 1: Solvent Selection Logic

This decision tree aids in selecting the correct solvent based on the intended operational unit (Reaction vs. Purification).[4]

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Extraction, or Purification).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for internal documentation.

-

Preparation: Weigh 500 mg of 4-Methylthiazole-5-carboxaldehyde into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent (e.g., Toluene) in 0.5 mL increments at 25°C.[4]

-

Equilibration: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check: Continue addition until a clear solution is obtained (no visible particulates).

-

Calculation:

[4] -

Saturation Method (Alternative): Add excess solid to 5 mL solvent, stir for 24h at 25°C, filter through a 0.45 µm PTFE filter, evaporate a known volume of filtrate, and weigh the residue.

Protocol 2: HPLC-Based Purity & Solubility Assay

Derived from industrial purity checks for Cefditoren intermediates.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

-

Mobile Phase B: Acetonitrile (ACN).[4]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm (Thiazole absorption max).[4]

-

Sample Prep: Dissolve ~10 mg in 10 mL Acetonitrile (ensure complete solubility for stock solution).

Process Application: Isolation Workflow

In the synthesis of Cefditoren, the isolation of this aldehyde often involves a solvent switch from the reaction mixture to the extraction solvent.

Caption: Standard industrial isolation workflow demonstrating the critical role of DCM extraction and subsequent crystallization.

References

-

PubChem. (2025).[4] 4-Methylthiazole-5-carboxaldehyde (Compound).[4][1][2][5][6][7][8][9][10][11] National Library of Medicine.[4] Available at: [Link][4]

-

Thermo Fisher Scientific. (n.d.).[4] 4-Methylthiazole-5-carboxaldehyde, 97%. Product Specifications. Available at: [Link][4]

-

Google Patents. (2004).[4] Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (WO2003091230A1).[4] Available at: [4]

-

National Institutes of Health (PMC). (2008).[4] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

Sources

- 1. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 2. 4-Methylthiazole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. WO2005016936A2 - Process for selective preparation of z-isomer of cefditoren and pharmaceutically acceptable salts and esters thereof - Google Patents [patents.google.com]

- 4. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. guidechem.com [guidechem.com]

- 7. 4-Methylthiazole-5-carboxylic acid | 20485-41-0 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. guidechem.com [guidechem.com]

- 10. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 11. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Purity Analysis & Impurity Profiling of 4-Methylthiazole-5-carboxaldehyde

[1]

Executive Summary & Critical Quality Attributes (CQAs)

4-Methylthiazole-5-carboxaldehyde (4-MTCA) is a pivotal heterocyclic intermediate used primarily in the synthesis of third-generation cephalosporins, notably Cefditoren Pivoxil .[1] Due to the high reactivity of the aldehyde moiety and the basicity of the thiazole ring, the purity of this intermediate directly dictates the yield and impurity profile of the final API.

In drug development, a simple "purity" percentage is insufficient. This guide establishes a self-validating, orthogonal analytical strategy designed to detect not just the analyte, but its specific process-related impurities and degradation products.[1]

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| Assay (GC/HPLC) | ≥ 98.0% (w/w) | Low purity leads to side-reactions in the condensation step with the cephalosporin core.[1] |

| Appearance | White/Pale Yellow Crystalline Solid | Darkening indicates oxidation (formation of carboxylic acid) or polymerization. |

| Melting Point | 74.0 – 78.0 °C | Depression of MP is a sensitive indicator of solvent occlusion or eutectic impurities. |

| Water (KF) | ≤ 0.5% | Water promotes hydrate formation and interferes with strictly anhydrous coupling reactions. |

| Oxidation Product | ≤ 1.0% (4-Methylthiazole-5-carboxylic acid) | The primary degradation product formed upon exposure to air.[1] |

Impurity Profiling & Origin Analysis[1]

To design a robust method, one must understand what to look for. The impurity profile of 4-MTCA is derived from its synthesis (often via deamination of 2-amino-4-methylthiazole-5-carboxaldehyde or reduction of esters) and its storage stability.[1]

Impurity Pathways Diagram

The following diagram maps the genesis of common impurities, guiding the selection of detector and separation mode.

Figure 1: Impurity genesis pathways for 4-MTCA. Note the critical oxidation pathway to the carboxylic acid, necessitating air-sensitive handling.[1]

Analytical Strategy: The Orthogonal Approach

Relying solely on one technique is a common pitfall.

-

GC-FID is ideal for the Assay and volatile impurities (solvents, low-MW side products) but may degrade thermally labile dimers or miss non-volatile salts.[1]

-

RP-HPLC is required to quantify the Oxidation Impurity (Carboxylic Acid) and polar precursors, which often co-elute or decompose in GC.

Recommended Workflow

Figure 2: Orthogonal analytical workflow ensuring comprehensive coverage of volatile and non-volatile impurities.

Detailed Experimental Protocols

Primary Method: GC-FID for Purity & Volatiles

Rationale: The aldehyde is sufficiently volatile and thermally stable up to ~200°C. GC offers superior resolution for structural isomers.[1]

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm, 0.25µm film |

| Carrier Gas | Nitrogen or Helium (Flow: 1.0 mL/min, Constant Flow) |

| Inlet | Split Mode (Split Ratio 20:1), Temp: 220°C |

| Detector (FID) | Temp: 250°C; H2: 30 mL/min, Air: 300 mL/min |

| Oven Program | 60°C (hold 2 min) → 10°C/min → 220°C (hold 5 min) |

| Injection Vol | 1.0 µL |

| Diluent | Acetonitrile or Methanol (HPLC Grade) |

Sample Preparation: Dissolve 20 mg of sample in 20 mL of diluent. Sonicate for 2 minutes to ensure complete dissolution.

System Suitability Criteria:

-

Tailing Factor: < 1.5 (Aldehydes can tail on active sites; ensure liner is deactivated).

-

Resolution: > 2.0 between the main peak and any adjacent impurity.

Secondary Method: RP-HPLC for Related Substances

Rationale: Essential for detecting 4-methylthiazole-5-carboxylic acid , which is polar and non-volatile.[1]

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18), 150mm × 4.6mm, 5µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (Lambda max for thiazole ring) |

| Column Temp | 30°C |

Why Acidic pH? The thiazole nitrogen is basic. Using a neutral pH would lead to peak tailing due to interaction with silanol groups on the silica support. Acidic pH protonates the sites or suppresses ionization, sharpening the peak.

Validation & Troubleshooting

Handling Air Sensitivity (The "Hidden" Variable)

4-MTCA oxidizes to the carboxylic acid upon exposure to atmospheric oxygen.[1]

-

Symptom: HPLC shows a growing peak at RRT ~0.4 (more polar than aldehyde).

-

Prevention: All analytical standards must be stored under Argon/Nitrogen. Sample solutions should be prepared fresh and analyzed within 4 hours.

Residue on Ignition (ROI)

While GC/HPLC measures organic purity, inorganic salts (from synthesis catalysts like Zn/Cr oxides or drying agents) are invisible to these detectors.

-

Protocol: Sulfated Ash method (USP <281>).

-

Limit: ≤ 0.1%. High ROI indicates poor workup post-synthesis.

Water Content (Karl Fischer)

Aldehydes can interfere with standard KF reagents by undergoing the Bunsen reaction or acetal formation with the methanol solvent.

-

Solution: Use Aldehyde-Specific KF Reagents (methanol-free, usually containing chloroform or specific buffers) to prevent side reactions that yield false-high water counts.[1]

References

A Technical Guide to 4-Methylthiazole-5-carboxaldehyde: Sourcing, Synthesis, and Application

This guide provides an in-depth technical overview of 4-Methylthiazole-5-carboxaldehyde, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, provide a comparative landscape of commercial suppliers, and detail a robust experimental protocol for its laboratory-scale synthesis.

The Scientific Significance of 4-Methylthiazole-5-carboxaldehyde

4-Methylthiazole-5-carboxaldehyde (CAS No. 82294-70-0) is a versatile intermediate characterized by a thiazole ring bearing both a methyl and a formyl group.[1][2] This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The thiazole moiety is a common scaffold in many biologically active compounds, and the aldehyde group serves as a reactive handle for various chemical transformations.[3] Its most notable application is as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[3][4] Beyond pharmaceuticals, its utility extends to the development of novel agrochemicals and specialty chemicals.[3]

Physicochemical Properties

Understanding the fundamental properties of 4-Methylthiazole-5-carboxaldehyde is paramount for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | [1][2][5] |

| Molecular Weight | 127.16 g/mol | [1][2][6] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 74-78 °C | [2][6] |

| Boiling Point | 118 °C at 21 mmHg | [2][7] |

| Solubility | Slightly soluble in water | [1][2][7] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere.[8][9] |

Commercial Sourcing and Supplier Landscape

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. 4-Methylthiazole-5-carboxaldehyde is readily available from a multitude of chemical suppliers. The following table provides a comparative overview of several prominent vendors. It is crucial to request a certificate of analysis (CoA) from any supplier to verify the purity and identity of the compound.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 633208 | 97% | 1g, 5g |

| TCI America | M1812 | >98.0% (GC) | 1g, 5g |

| BLD Pharm | BD138994 | 98% | 1g, 5g, 25g |

| Alfa Aesar | H61613 | 97% | 1g, 5g |

| ChemicalBook | CB8162850 | Varies by supplier | Varies |

| LookChem | 82294-70-0 | Varies by supplier | Varies |

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxaldehyde

For research applications requiring larger quantities or for educational purposes, the synthesis of 4-Methylthiazole-5-carboxaldehyde can be achieved through various reported methods.[4] One established and eco-friendlier approach involves the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[4] This method avoids the use of hazardous oxidizing agents like chromium trioxide or manganese dioxide.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methylthiazole-5-carboxaldehyde.

Step-by-Step Methodology

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Formation of 4-Methylthiazole-5-carboxylic acid chloride [4]

-

To 1.5 g of 4-methylthiazole-5-carboxylic acid in a round-bottom flask, add 10 mL of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[4]

Step 2: Palladium-Catalyzed Hydrogenation [4]

-

To the flask containing the crude acid chloride, add 30 mL of xylene.

-

Add the Pd/BaSO₄ catalyst. The catalyst loading should be empirically determined but is typically around 5-10 mol%.

-

Heat the mixture to 140 °C while bubbling hydrogen gas through the solution.

-

Monitor the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of petroleum ether and acetone as the eluent.[4]

Step 3: Workup and Purification [4]

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the Pd/BaSO₄ catalyst.

-

Transfer the filtrate to a separatory funnel and extract three times with 30 mL portions of 10% hydrochloric acid. The product will move into the aqueous layer as the hydrochloride salt.

-

Combine the aqueous layers and neutralize to a pH of 8 with sodium carbonate.

-

Extract the neutralized aqueous solution three times with 30 mL portions of chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 4-Methylthiazole-5-carboxaldehyde.

Safety and Handling

4-Methylthiazole-5-carboxaldehyde is an irritant and may cause serious eye damage.[5] Always handle this chemical in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[8] Avoid formation of dust and aerosols.[8] Store the compound in a tightly sealed container in a dry and cool place.[8]

Conclusion

4-Methylthiazole-5-carboxaldehyde remains a pivotal building block in synthetic and medicinal chemistry. Its commercial availability from numerous suppliers facilitates its direct use in research. For applications requiring larger quantities or for academic exploration, the described synthetic protocol offers a reliable and comparatively environmentally benign route. A thorough understanding of its chemical properties and adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

- 4-Methylthiazole-5-carboxaldehyde: Applications Beyond Pharmaceuticals. (n.d.).

- 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. (n.d.).

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.

- 4-Methyl-5-thiazolecarboxaldehyde SDS, 82294-70-0 Safety Data Sheets. (n.d.). ECHEMI.

- 4-Methylthiazole-5-carboxaldehyde | 82294-70-0. (n.d.). ChemicalBook.

- 4-Methylthiazole. (n.d.). Chem-Impex.

- 82294-70-0|4-Methylthiazole-5-carbaldehyde|BLD Pharm. (n.d.).

- 4-Methylthiazole-5-carboxaldehyde 82294-70-0. (n.d.). TCI Chemicals.

- 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. (n.d.). PubChem - NIH.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC.

- CAS No.82294-70-0,4-Methylthiazole-5-carboxaldehyde Suppliers. (n.d.). LookChem.

- 5-formyl-4-methyl thiazole, 82294-70-0. (n.d.). The Good Scents Company.

- Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde. (n.d.). LookChem.

- 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0. (n.d.). Sigma-Aldrich.

- 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

- 1. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 [homesunshinepharma.com]

- 2. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-甲基噻唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. 82294-70-0|4-Methylthiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

The Enduring Legacy of the Thiazole Ring: A Deep Dive into its Chemistry and Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmaceuticals, from antibiotics to anticancer agents.[1][2] This guide, intended for researchers and scientists, provides a comprehensive exploration of the fundamental chemistry and reactivity of the thiazole nucleus, offering insights into the causality behind experimental choices and providing a foundation for its strategic application in modern drug design.

The Thiazole Core: Structure, Electronic Landscape, and Aromaticity

The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than its oxazole counterpart.[3] This aromatic character is evident in its 1H NMR spectrum, with ring protons resonating between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current.[3]

The electronic distribution within the ring is non-uniform due to the presence of the electronegative nitrogen and the larger, more polarizable sulfur atom. This leads to a distinct reactivity pattern:

-

C2 Position: This carbon, situated between the nitrogen and sulfur atoms, is the most electron-deficient and acidic position in the ring.[4] The proton at C2 is susceptible to deprotonation by strong bases, forming a nucleophilic carbanion.[3][4]

-

C4 Position: This position is relatively electron-neutral.[4]

-

C5 Position: This carbon is the most electron-rich position, making it the primary target for electrophilic attack.[3][4][5]

-

Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation and alkylation.[4]

-

Sulfur (S1): The sulfur atom contributes to the aromatic system and influences the ring's overall electronic properties.

This inherent electronic bias dictates the regioselectivity of various chemical transformations, a critical consideration in the synthesis of specifically substituted thiazole derivatives.

Navigating the Reactivity Landscape of the Thiazole Ring

The thiazole ring undergoes a diverse range of chemical reactions, providing a rich platform for molecular elaboration. Understanding the principles behind these reactions is paramount for harnessing the full synthetic potential of this heterocycle.

Electrophilic Aromatic Substitution: Targeting the Electron-Rich C5 Position

As predicted by its electronic structure, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the C5 position.[3][4] The reactivity of the thiazole ring towards electrophiles is generally lower than that of thiophene but greater than that of pyridine.[6]

Key Electrophilic Substitution Reactions:

-

Halogenation: Bromination and chlorination are common electrophilic halogenation reactions. The presence of electron-donating groups at the C2 position can significantly activate the ring towards halogenation at C5.[4]

-

Nitration: Nitration of thiazole requires vigorous conditions, typically a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the C5 position.[6]

-

Sulfonation: Sulfonation can be achieved using oleum or concentrated sulfuric acid, also yielding the 5-sulfonic acid derivative.[6]

-

Mercuration: Thiazole can be mercurated with mercury(II) acetate, with substitution occurring preferentially at C5, followed by C4 and C2.[4]

Table 1: Regioselectivity in Electrophilic Substitution of Thiazole

| Electrophile | Position of Substitution | Activating/Deactivating Conditions |

| Br₂ | C5 | Activated by electron-donating groups at C2 |

| HNO₃/H₂SO₄ | C5 | Vigorous conditions required |

| H₂SO₄/Oleum | C5 | Vigorous conditions required |

| Hg(OAc)₂ | C5 > C4 > C2 | Milder conditions |

Nucleophilic Substitution: Activating the Electron-Deficient Positions

Nucleophilic substitution on the thiazole ring is generally challenging due to its aromaticity. However, it can be achieved under specific conditions, particularly at the C2 position, which is the most electron-deficient.[4][7]

Strategies for Nucleophilic Substitution:

-

On Halogenated Thiazoles: The presence of a good leaving group, such as a halogen, at the C2, C4, or C5 positions facilitates nucleophilic displacement.[4] The reactivity order for nucleophilic substitution on halothiazoles is generally C2 > C5 > C4.

-

Activation by Quaternization: N-alkylation of the thiazole ring to form a thiazolium salt significantly increases the acidity of the C2-proton and enhances the ring's susceptibility to nucleophilic attack.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chlorothiazole with an Amine

This protocol provides a general procedure for the synthesis of 2-aminothiazole derivatives, which are prevalent in many biologically active compounds.

Materials:

-

2-Chlorothiazole

-

Primary or secondary amine (e.g., morpholine, piperidine)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, NMP, DMSO)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiazole (1.0 eq) in the chosen solvent.

-

Add the amine (1.2-1.5 eq) and the base (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiazole derivative.

Deprotonation and Reactions at the C2 Position: A Gateway to Functionalization

The acidity of the C2-proton is a key feature of the thiazole ring's reactivity.[3] Deprotonation with strong bases, such as organolithium reagents (e.g., n-butyllithium), generates a potent C2-lithiated intermediate.[3][4] This nucleophilic species can then react with a wide range of electrophiles, enabling the introduction of various substituents at the C2 position.

dot

Caption: C2-Lithiation of thiazole and subsequent reaction with an electrophile.

Common Electrophiles for Reaction with 2-Lithiothiazole:

-

Aldehydes and ketones (to form alcohols)

-

Alkyl halides (to form alkyl-substituted thiazoles)

-

Carbon dioxide (to form a carboxylic acid)

-

Isocyanates (to form amides)

Reactions at the Nitrogen Atom: Formation of Thiazolium Salts

The nitrogen atom at the 3-position of the thiazole ring is basic and readily undergoes alkylation with alkyl halides to form thiazolium salts.[3][4] These quaternary ammonium compounds are not merely synthetic intermediates; they are crucial catalysts in several important organic reactions.

dot

Caption: Formation of an N-alkylthiazolium salt.

Catalytic Applications of Thiazolium Salts:

-

Benzoin Condensation: Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent catalysts for the benzoin condensation, a reaction that forms an α-hydroxy ketone from two aldehydes.

-

Stetter Reaction: Thiazolium-derived NHCs also catalyze the Stetter reaction, a conjugate addition of an aldehyde to an activated alkene.[7]

Experimental Protocol: Thiazolium Salt-Catalyzed Benzoin Condensation

This protocol outlines the general procedure for the benzoin condensation of benzaldehyde catalyzed by a thiamine-derived thiazolium salt.

Materials:

-

Thiamine hydrochloride

-

Sodium hydroxide (e.g., 3 M aqueous solution)

-

Ethanol

-

Benzaldehyde

Procedure:

-

In a round-bottom flask, dissolve thiamine hydrochloride in water.

-

Add ethanol and cool the solution in an ice bath.

-

Slowly add the sodium hydroxide solution while keeping the temperature below 20 °C to generate the active thiazolium ylide catalyst.

-

Add pure benzaldehyde to the reaction mixture.

-

Heat the mixture at a gentle reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the benzoin product.

-

Collect the product by filtration and wash with cold water.

-

Recrystallize the crude benzoin from a suitable solvent (e.g., aqueous methanol) to obtain the purified product.[8]

Cycloaddition Reactions: Expanding the Synthetic Toolbox

While the aromaticity of the thiazole ring makes it generally unreactive in cycloaddition reactions, under certain conditions, it can participate in these transformations, providing access to more complex heterocyclic systems.

-

Diels-Alder Reactions: Thiazoles can act as dienes in Diels-Alder reactions, particularly with reactive dienophiles like alkynes, at high temperatures. These reactions are often followed by the extrusion of sulfur to yield pyridine derivatives.[3][9]

-

[3+2] Cycloadditions: Thiazolium ylides, generated from thiazolium salts, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, leading to the formation of fused heterocyclic systems like pyrrolo[2,1-b]thiazoles.[10]

Ring Opening Reactions: A Path to Acyclic Scaffolds

Under certain reductive conditions, the thiazole ring can undergo cleavage. For instance, treatment with Raney nickel can lead to desulfurization and ring opening, providing access to acyclic amine-containing structures.[4] This reaction can be a useful synthetic strategy for transforming a cyclic thiazole precursor into a linear fragment.

Synthesis of the Thiazole Ring: The Hantzsch Synthesis and Beyond

The construction of the thiazole ring itself is a fundamental aspect of its chemistry. Several synthetic methods have been developed, with the Hantzsch thiazole synthesis being the most prominent and widely used.[2][11]

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][11][12] This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted thiazoles by varying the starting materials.

dot

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.latech.edu [chem.latech.edu]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Methodological & Application

Synthesis of 4-Methylthiazole-5-carboxaldehyde from 2-Amino-4-methylthiazole: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and validated synthetic pathway for the preparation of 4-methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, starting from the readily available 2-amino-4-methylthiazole. This document provides an in-depth analysis of the selected synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Introduction

4-Methylthiazole-5-carboxaldehyde is a valuable building block in medicinal chemistry, notably in the synthesis of cephalosporin antibiotics. Its synthesis from 2-amino-4-methylthiazole presents a practical and efficient route. This guide focuses on a three-step synthetic sequence that has been identified as a viable and scalable method:

-

N-Methylation of 2-amino-4-methylthiazole to yield 2-(methylamino)-4-methylthiazole.

-

Vilsmeier-Haack formylation of the N-methylated intermediate to introduce the aldehyde group at the C5 position.

-

Reductive deamination to remove the 2-methylamino group and afford the final product, 4-methylthiazole-5-carboxaldehyde.

This application note will provide a detailed, step-by-step protocol for each of these transformations, along with an explanation of the reaction mechanisms and critical experimental parameters.

Strategic Overview: The Vilsmeier-Haack Approach

Direct formylation of 2-amino-4-methylthiazole at the C5 position is challenging due to the directing effects of the amino group. Therefore, a multi-step approach is employed to achieve the desired regioselectivity and yield. The chosen Vilsmeier-Haack pathway offers a reliable and scalable solution.[1]

Caption: Overall synthetic workflow from 2-amino-4-methylthiazole to 4-methylthiazole-5-carboxaldehyde.

PART 1: N-Methylation of 2-Amino-4-methylthiazole

The initial step involves the methylation of the primary amino group of 2-amino-4-methylthiazole. The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[2][3] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-methylthiazole | 114.17 | 11.4 g | 0.1 |

| Formaldehyde (37% aq. solution) | 30.03 | 16.2 mL | ~0.2 |

| Formic Acid (98-100%) | 46.03 | 15.2 mL | ~0.4 |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylthiazole (11.4 g, 0.1 mol).

-

Add formaldehyde solution (16.2 mL, ~0.2 mol) to the flask.

-

Slowly add formic acid (15.2 mL, ~0.4 mol) to the mixture. Caution: The reaction is exothermic and will evolve carbon dioxide gas.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-11.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylamino)-4-methylthiazole.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

PART 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2]

Protocol 2: Vilsmeier-Haack Formylation of 2-(Methylamino)-4-methylthiazole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Methylamino)-4-methylthiazole | 128.20 | 12.8 g | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 77 mL | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 18.6 mL | 0.2 |

| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |

| Crushed Ice | - | ~500 g | - |

| Sodium Hydroxide (NaOH) solution (4M) | 40.00 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous DMF (77 mL, 1.0 mol) and cool to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (18.6 mL, 0.2 mol) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-(methylamino)-4-methylthiazole (12.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500 g) with vigorous stirring.

-

Neutralize the mixture to a pH of 8-9 by the slow addition of 4M sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(methylamino)-4-methylthiazole-5-carboxaldehyde can be purified by column chromatography or recrystallization.

PART 3: Reductive Deamination

The final step is the removal of the 2-methylamino group to yield the target aldehyde. This can be achieved through a reductive deamination process. One common method involves diazotization of the amino group followed by reduction, often with hypophosphorous acid.[5]

Protocol 3: Reductive Deamination of 2-(Methylamino)-4-methylthiazole-5-carboxaldehyde

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Methylamino)-4-methylthiazole-5-carboxaldehyde | 156.20 | 15.6 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Hydrochloric Acid (HCl), concentrated | 36.46 | ~25 mL | - |

| Hypophosphorous Acid (H₃PO₂, 50% aq.) | 66.00 | ~60 mL | - |

| Copper(I) Oxide (Cu₂O) (optional, catalyst) | 143.09 | small amount | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |

Procedure:

-

In a 500 mL flask, dissolve 2-(methylamino)-4-methylthiazole-5-carboxaldehyde (15.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (~25 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in cold water (25 mL).

-

Add the sodium nitrite solution dropwise to the cooled thiazole solution, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 1 L beaker, place hypophosphorous acid (~60 mL) and a catalytic amount of copper(I) oxide. Cool this mixture to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred hypophosphorous acid solution. Caution: Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until gas evolution ceases.

-

Extract the reaction mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-methylthiazole-5-carboxaldehyde can be purified by vacuum distillation or column chromatography to yield the final product.

Reaction Mechanisms

Caption: Mechanism of the Vilsmeier-Haack formylation.

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich thiazole ring then attacks this reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.

Caption: Simplified mechanism of reductive deamination.

The reductive deamination begins with the diazotization of the amino group to form a diazonium salt. This unstable intermediate is then reduced, typically via a radical mechanism initiated by the reducing agent, leading to the expulsion of nitrogen gas and the formation of the deaminated product.

Conclusion

The synthesis of 4-methylthiazole-5-carboxaldehyde from 2-amino-4-methylthiazole via a three-step sequence involving N-methylation, Vilsmeier-Haack formylation, and reductive deamination is a practical and efficient method for laboratory and potential pilot-scale production. The protocols provided in this guide are based on established chemical principles and offer a clear and reproducible pathway to this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

-

SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Deamination of Primary Amines with Chloroamine , Hive Chemistry Discourse [chemistry.mdma.ch]

4-Methylthiazole-5-carboxaldehyde as a building block in organic synthesis

[1][2]

Executive Summary & Strategic Value

4-Methylthiazole-5-carboxaldehyde (CAS: 82294-70-0 ) is a critical heterocyclic scaffold in modern drug discovery.[1][2][3] Structurally, it functions as a "pivot point," offering a reactive formyl handle attached to a biologically privileged thiazole core. It is best known as the key intermediate in the synthesis of Cefditoren Pivoxil , a third-generation cephalosporin antibiotic, but its utility extends significantly into kinase inhibitor design and agrochemical synthesis.

For the medicinal chemist, this building block offers three strategic advantages:

-

Metabolic Stability: The thiazole ring often serves as a bioisostere for pyridine or phenyl rings, improving metabolic half-life.[1][2]

-

Vector Control: The C5-aldehyde allows for directional growth of the molecule via olefination or reductive amination.[1][2]

-

Electronic Modulation: The nitrogen atom in the ring acts as a hydrogen bond acceptor, while the sulfur atom modulates lipophilicity (LogP).

Chemical Profile & Reactivity Analysis

Physicochemical Properties

| Property | Data | Note |

| CAS Number | 82294-70-0 | |

| Formula | C₅H₅NOS | |

| MW | 127.16 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 74–78 °C | Handle as a solid; easy to weigh.[1][2] |

| Solubility | DCM, MeOH, DMSO, EtOAc | Poor solubility in water/hexanes. |

| Stability | Air-sensitive (Aldehyde oxidation) | Store under Nitrogen/Argon at 2-8°C. |

Reactivity Logic (The "Push-Pull" System)